N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by its unique structural features This compound contains a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and is further functionalized with methanesulfonamide and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Methanesulfonamide Addition: The final step involves the reaction of the sulfonylated tetrahydroquinoline with methanesulfonyl chloride and an appropriate amine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydroquinoline moieties.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and methanesulfonamide groups could form hydrogen bonds or ionic interactions with biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline: Lacks the sulfonyl and methanesulfonamide groups, potentially altering its reactivity and biological activity.
N-(1-(m-tolyl)-1,2,3,4-tetrahydroquinoline: Similar core structure but different functional groups, affecting its chemical properties and applications.
Uniqueness
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-18-5-3-6-19(15-18)17-32(27,28)25-21-8-13-24-20(16-21)7-4-14-26(24)33(29,30)23-11-9-22(31-2)10-12-23/h3,5-6,8-13,15-16,25H,4,7,14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSANJSOKYKWOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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